molecular formula C16H21NO2 B3324926 1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol CAS No. 2007-72-9

1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol

Cat. No. B3324926
CAS RN: 2007-72-9
M. Wt: 259.34 g/mol
InChI Key: PIANUSMCKHEMFQ-UHFFFAOYSA-N
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Description

“1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol” is a compound with the molecular formula C16H21NO2 . It has a molecular weight of 259.34 g/mol . The IUPAC name for this compound is 1-naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol .


Molecular Structure Analysis

The compound has a complex structure with 19 heavy atoms . It has a topological polar surface area of 41.5 Ų . The compound is characterized by a rotatable bond count of 6 .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3 value of 3 , indicating its lipophilicity. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 259.157228913 g/mol .

Scientific Research Applications

Antihypertensive Agent

Propranolol is used as an antihypertensive agent . It helps in the treatment of acute or chronic vascular hypertension regardless of the pharmacological mechanism.

Beta-Adrenergic Antagonist

Propranolol acts as a beta-adrenergic antagonist . It binds to but does not activate beta-adrenergic receptors, thereby blocking the actions of endogenous or exogenous beta-adrenergic agonists. This property makes it useful for the treatment of hypertension, cardiac arrhythmias, angina pectoris, glaucoma, migraine headaches, and anxiety.

Anxiolytic Drug

Propranolol is used as an anxiolytic drug . It alleviates anxiety, tension, and anxiety disorders, promotes sedation, and has a calming effect without affecting clarity of consciousness or neurologic conditions.

Anti-Arrhythmia Drug

As an anti-arrhythmia drug , Propranolol is used for the treatment or prevention of cardiac arrhythmias. It may affect the polarisation-repolarisation phase of the action potential, its excitability or refractoriness, or impulse conduction or membrane responsiveness within cardiac fibres.

Vasodilator Agent

Propranolol is also a vasodilator agent . It is used to cause dilation of the blood vessels, which can help in various cardiovascular conditions.

Research in Deuterated Active Pharmaceutical Ingredients (API)

Propranolol is used in research related to Deuterated Active Pharmaceutical Ingredients (API) . This involves the study of β adrenergic antagonists and their impurities.

properties

IUPAC Name

1-naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-15(18)11-19-16-8-7-13-5-3-4-6-14(13)9-16/h3-9,12,15,17-18H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIANUSMCKHEMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol

CAS RN

2007-72-9
Record name 1-[(1-methylethyl)amino]-3-(2-naphthalenyloxy)-2-propanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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